molecular formula C8H18ClN B12720599 1,2-Dimethylcyclohexylamine hydrochloride CAS No. 90226-24-7

1,2-Dimethylcyclohexylamine hydrochloride

Cat. No.: B12720599
CAS No.: 90226-24-7
M. Wt: 163.69 g/mol
InChI Key: SZBMJCMKBWDHKS-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexylamine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of cyclohexylamine, where two methyl groups are substituted at the 1 and 2 positions of the cyclohexane ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and industrial applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclohexylamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,2-dimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The hydrogenation reaction is conducted under high pressure and temperature to ensure complete conversion. The amine product is then reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclohexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or alcohols.

    Reduction: More saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1,2-Dimethylcyclohexylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclohexylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a single cyclohexane ring and an amino group.

    N,N-Dimethylcyclohexylamine: Similar to 1,2-dimethylcyclohexylamine but with both methyl groups attached to the nitrogen atom.

    1,2-Dimethylcyclohexane: A hydrocarbon with two methyl groups on the cyclohexane ring but lacking the amine group.

Uniqueness

1,2-Dimethylcyclohexylamine hydrochloride is unique due to the specific positioning of the methyl groups on the cyclohexane ring and the presence of the amine group. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

CAS No.

90226-24-7

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

1,2-dimethylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H

InChI Key

SZBMJCMKBWDHKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C)N.Cl

Origin of Product

United States

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